Cibacron Brilliant Yellow 3G-P

Vue d'ensemble

Description

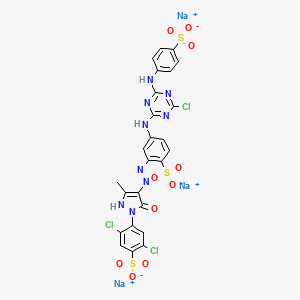

Cibacron Brilliant Yellow 3G-P, also known as Reactive Yellow 2, is a synthetic dye widely used in the textile industry. It is known for its bright yellow color, high water solubility, and effective application techniques. The compound has the empirical formula C25H19Cl3N9NaO10S3 and a molecular weight of 831.02 . It is commonly used for dyeing cotton, wool, silk, and regenerated cellulose fibers due to its excellent fastness properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cibacron Brilliant Yellow 3G-P involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride, followed by coupling with 2-amino-4-chloro-6-methylpyrimidine. The reaction is typically carried out in an aqueous medium under controlled pH and temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The key steps include diazotization, coupling, and post-treatment processes such as filtration, washing, and drying. The use of advanced reactors and automation ensures consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Cibacron Brilliant Yellow 3G-P undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of aromatic amines.

Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the reactive chlorine atoms on the triazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Nucleophiles like hydroxide ions and amines can react with the dye under alkaline conditions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

Reduction Products: Aromatic amines such as aniline derivatives.

Substitution Products: Substituted triazine derivatives.

Applications De Recherche Scientifique

Textile Industry

Cibacron Brilliant Yellow 3G-P is predominantly utilized as a reactive dye in the textile industry. Its properties allow for:

- Bright and Long-lasting Colors : The dye provides vibrant yellow shades that are highly wash-resistant and lightfast, making it ideal for dyeing cotton, wool, and synthetic fibers .

- Reactive Dyeing Techniques : The compound forms covalent bonds with fiber molecules, enhancing color retention during washing and exposure to light .

Case Study: Dyeing Efficacy

A study demonstrated that fabrics dyed with this compound maintained color intensity after multiple washes, outperforming other dyes in terms of durability and brightness .

Biotechnology Applications

In biotechnology, this compound serves as a ligand in affinity chromatography , particularly for:

- Protein Purification : It enhances the yield and purity of proteins by selectively binding to specific biomolecules during purification processes. This application is crucial in research settings where high-purity proteins are required .

Case Study: Protein Purification

Research indicated that using this compound in affinity chromatography led to a significant increase in protein recovery rates compared to traditional methods .

Environmental Monitoring

The dye is employed in analytical chemistry for:

- Pollutant Detection : this compound can detect and quantify pollutants in water samples, aiding environmental protection efforts. Its application in photocatalysis has shown promise for the degradation of pollutants, including its own residues .

Case Study: Photocatalysis

An investigation into the photodegradation of this compound highlighted its effectiveness when combined with photocatalysts like Anatase and Zinc Oxide, leading to a reduction of dye concentration in wastewater .

Food Industry

This compound is also considered for use as a food colorant , providing:

- Stable Coloration : It offers an appealing yellow hue while adhering to safety regulations for food additives. Its stability under various conditions makes it suitable for certain food products .

Research and Development

In laboratory settings, the compound is utilized for:

- Studying Dye-Binding Properties : Researchers explore the interactions between this compound and various substrates to understand dye behavior better, contributing to advancements in materials science .

Mécanisme D'action

The mechanism of action of Cibacron Brilliant Yellow 3G-P involves its interaction with the target substrates through covalent bonding. The reactive groups on the dye molecule, such as the triazine ring, form covalent bonds with nucleophilic sites on the substrate, leading to strong and durable coloration. The dye’s high affinity for cellulose fibers makes it particularly effective for dyeing cotton and other cellulosic materials .

Comparaison Avec Des Composés Similaires

- Reactive Yellow 15 (Remazol Yellow GR)

- Reactive Orange 16

- Reactive Red 120

- Reactive Black 5

Comparison: Cibacron Brilliant Yellow 3G-P stands out due to its high water solubility, bright color, and effective application techniques. Compared to other reactive dyes, it offers better fastness properties and lower energy consumption during the dyeing process. Its unique chemical structure, with multiple reactive sites, allows for versatile applications in various industries .

Propriétés

Numéro CAS |

50662-99-2 |

|---|---|

Formule moléculaire |

C25H15Cl3N9Na3O10S3 |

Poids moléculaire |

873.0 g/mol |

Nom IUPAC |

trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C25H18Cl3N9O10S3.3Na/c1-11-21(22(38)37(36-11)18-9-16(27)20(10-15(18)26)50(45,46)47)35-34-17-8-13(4-7-19(17)49(42,43)44)30-25-32-23(28)31-24(33-25)29-12-2-5-14(6-3-12)48(39,40)41;;;/h2-10,21H,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;;/q;3*+1/p-3 |

Clé InChI |

WTPOYMNMKZIOGO-UHFFFAOYSA-K |

SMILES |

CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

SMILES canonique |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |

Key on ui other cas no. |

50662-99-2 |

Synonymes |

Cibacron brilliant yellow 3G-P reactive yellow 2 reactive yellow 2 textile dye |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.